Glyceryl 2-acetate

描述

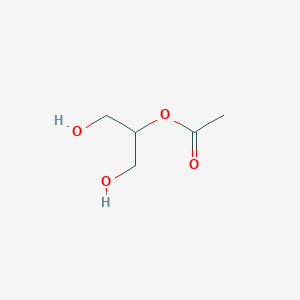

Glyceryl 2-acetate (IUPAC name: 2-acetyloxypropane-1,2,3-triol) is a monoester derived from glycerol, where an acetate group is esterified specifically to the secondary hydroxyl group (C2 position) of the glycerol backbone. This positional isomerism distinguishes it from other glyceryl acetates, such as glyceryl 1-acetate or glyceryl 1,3-diacetate.

准备方法

Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate is synthesized through the esterification of glycerol with acetic acid. This reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C3H8O3+CH3COOH→C5H10O4+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where glycerol and acetic acid are fed into the reactor along with the catalyst. The reaction mixture is maintained at elevated temperatures to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Glyceryl 2-acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glycerol and acetic acid.

Oxidation: this compound can be oxidized to form dihydroxyacetone and acetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Glycerol and acetic acid.

Oxidation: Dihydroxyacetone and acetic acid.

Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

科学研究应用

Biochemical Applications

1.1 Metabolic Studies

Glyceryl 2-acetate plays a significant role in metabolic research, particularly in understanding acetate metabolism. Acetate, produced from dietary sources or gut fermentation, is linked to various health benefits, including weight reduction and improved insulin sensitivity. Studies have shown that acetate influences metabolic pathways by activating the parasympathetic nervous system, which can lead to changes in insulin secretion and fat deposition in mice .

1.2 Cross-Feeding Interactions

Research indicates that acetate and glycerol can engage in cross-feeding interactions among microbial populations. These interactions are essential for studying microbial ecology and metabolic evolution. For instance, experiments demonstrated that strains evolved to utilize acetate and glycerol more efficiently, suggesting that these compounds may play a role in microbial community dynamics .

Pharmaceutical Applications

2.1 Drug Formulation

This compound is explored for its potential in drug formulation due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Its properties make it suitable for use as an excipient in pharmaceutical preparations, improving drug delivery systems .

2.2 Antidote Development

While glyceryl 1-acetate has been used as an antidote for fluoroacetate poisoning, this compound's structural similarity suggests potential applications in similar therapeutic contexts. Its role in competitive inhibition of toxic compounds warrants further investigation .

Cosmetic Applications

3.1 Skin Care Products

This compound is utilized in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture by acting as a moisturizer and skin conditioning agent . Safety assessments indicate that glyceryl esters are generally well-tolerated when applied topically, making them suitable for various cosmetic applications .

3.2 Formulation Stability

In cosmetic formulations, this compound contributes to the stability of emulsions and can enhance the sensory attributes of products such as creams and lotions. Its ability to stabilize formulations while providing a pleasant feel on the skin is valuable for product developers .

Industrial Applications

4.1 Biodegradable Plastics

Recent studies have explored the use of glyceryl esters, including this compound, in producing biodegradable polyesters. These materials are gaining traction as sustainable alternatives to conventional plastics due to their environmental benefits .

4.2 Food Additives

This compound may also find applications as a food additive, where it could serve as a flavoring agent or preservative due to its compatibility with food matrices and safety profile .

Case Studies and Research Findings

作用机制

Glyceryl 2-acetate exerts its effects through various molecular pathways. In biological systems, it is metabolized to glycerol and acetic acid, which are further utilized in metabolic pathways such as glycolysis and the citric acid cycle. The acetate group can also participate in acetylation reactions, influencing gene expression and protein function by modifying histones and other proteins .

相似化合物的比较

Comparative Analysis with Structural Analogs

Positional Isomers: Glyceryl 1-Acetate vs. Glyceryl 2-Acetate

Glyceryl 1-acetate (acetate at the terminal C1 position) and this compound exhibit differences in polarity and chromatographic retention due to ester group placement. For example:

- Retention Indices (GC-MS): Glyceryl 1-monoacetate shows a retention index of 1091 and peak time of 9.74 min, similar to glycerol (1091, 8.5 min), indicating comparable polarity . This compound would likely elute earlier due to reduced steric hindrance, but direct data are absent.

- Physical Properties: Positional isomerism affects density and solubility. For instance, glyceryl 1-benzoate (density: 777.3 g/cm³) and glyceryl 2-benzoate (772.8 g/cm³) differ by ~4.5 g/cm³, suggesting similar trends for acetate analogs .

Table 1: Physical Properties of Glyceryl Monoesters

| Compound | Position | Density (g/cm³) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| Glyceryl 1-acetate | C1 | ~1120.7* | Not reported | Polar solvents |

| This compound† | C2 | ~1100 (inferred) | Not reported | Moderate polarity |

| Glyceryl 1,3-diacetate | C1, C3 | 1120.7 | Not reported | Low polarity |

| Glyceryl triacetate | C1,2,3 | 1330.8 | Not reported | Non-polar |

*Data inferred from glyceryl 1,3-diacetate .

†Estimated based on positional isomer trends.

Functional Group Comparisons: Acetate vs. Other Esters

This compound’s acetate group imparts distinct reactivity and applications compared to esters with longer acyl chains or aromatic groups:

- Polarity and Solubility: Acetate esters (e.g., this compound) are more polar than glyceryl dodecanoate (C12 chain) or glyceryl benzoate, enhancing compatibility with hydrophilic formulations .

- For example, glyceryl caprylate/caprate in aerosols is deemed safe due to non-respirable particle size (>80 μm), but similar safety assessments for this compound are lacking .

Analytical Characterization

GC-MS and HPLC are critical for differentiating glyceryl esters:

- GC-MS Retention Times: Glyceryl 1-monoacetate elutes at 9.74 min, whereas 1,2-propanediol 2-acetate (a propylene glycol analog) elutes earlier at 5.8 min, highlighting backbone-dependent separation .

- Chromatographic Challenges: Positional isomers (e.g., glyceryl 1- vs. 2-acetate) may require advanced techniques like chiral chromatography or tandem mass spectrometry for resolution, as seen in glycomics studies .

生物活性

Glyceryl 2-acetate, also known as glycerol 2-acetate, is an ester derived from glycerol and acetic acid. It has garnered attention for its potential biological activities, particularly in metabolic processes and interactions with microbiota. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the molecular formula and is characterized by its ester functional group. Its structure can be represented as follows:

Metabolic Pathways

This compound participates in various metabolic pathways, particularly in the context of acetate metabolism. Acetate is a crucial metabolite that influences energy homeostasis and lipid metabolism. Studies have shown that increased systemic acetate levels can lead to significant physiological effects, including improved insulin sensitivity and weight regulation .

Table 1: Summary of Metabolic Effects of this compound

Biological Activity and Case Studies

- Gut Microbiota Modulation : A study demonstrated that this compound supplementation in mice altered gut microbiota composition similarly to ethanol feeding, suggesting its role in microbiome health . The research indicated that elevated blood acetate levels could mimic changes induced by ethanol, without causing liver damage.

- Effects on Lipid Metabolism : this compound has been shown to influence lipid metabolism significantly. In various animal studies, systemic acetate levels were linked to changes in free fatty acid levels and overall lipid profiles . For instance, intravenous infusion of acetate resulted in a substantial decrease in circulating free fatty acids.

- Cancer Research : Investigations into the tumor-promoting potential of glyceryl esters, including this compound, revealed complex interactions with protein kinase C (PKC) activity. Specific dosing regimens demonstrated that certain diacylglycerols could induce hyperplasia without direct tumor formation .

Research Findings

- Cross-Feeding Interactions : Research has indicated that acetate and glycerol cross-feeding interactions among microbial communities can influence metabolic outcomes in host organisms. This phenomenon was observed in engineered strains of E. coli that adapted to utilize glycerol and acetate as carbon sources .

- Safety Assessments : Safety assessments conducted on glyceryl esters have shown minimal toxicity at standard dosages, but variations exist depending on the specific compound structure and exposure regimen .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing glyceryl 2-acetate in academic research?

- Methodological Answer : this compound can be synthesized via esterification of glycerol with acetic acid under controlled catalytic conditions (e.g., acid catalysis). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification position (C2) and purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can validate structural integrity. Reference data from the NIST Chemistry WebBook (e.g., spectral libraries) are critical for comparative analysis .

Q. How is this compound utilized in lipid-based nanoparticle formulations for drug delivery systems?

- Methodological Answer : this compound derivatives (e.g., glyceryl palmitostearate) are employed as solid lipid nanoparticles (SLNs) matrices. Experimental designs like Central Composite Design (CCD) optimize variables such as drug-to-lipid ratios and surfactant concentrations to control particle size (e.g., 60–200 nm) and encapsulation efficiency. Solvent evaporation or high-shear homogenization techniques are common for SLN preparation, with poloxamer 188 often used as a stabilizer .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures, such as flavor additives?

- Methodological Answer : Aerosol capture methods coupled with GC-MS or HPLC-UV are effective for isolating and quantifying this compound in flavor studies. For isomer differentiation (e.g., glyceryl 1-monoacetate vs. 2-acetate), chiral chromatography or NMR-based stereochemical analysis is essential. Matrix-matched calibration standards improve accuracy in quantitative analysis .

Advanced Research Questions

Q. How does pH influence the solubility and stability of this compound in aqueous formulations, and how can this be experimentally addressed?

- Methodological Answer : this compound’s ester bond is susceptible to hydrolysis under extreme pH. Stability studies should employ buffered solutions (pH 4–8) with kinetic monitoring via HPLC. Accelerated degradation studies (e.g., Arrhenius modeling) predict shelf-life. For solubility enhancement, co-solvents (e.g., propylene glycol) or cyclodextrin complexation can be explored .

Q. What strategies resolve contradictions in structural data for this compound isomers in natural product studies?

- Methodological Answer : Discrepancies between isomers (e.g., glyceryl 1- vs. 2-acetate) require orthogonal analytical approaches. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D-NMR (e.g., COSY, HSQC) assigns positional specificity. Comparative studies with synthetic standards are critical for validation .

Q. What safety considerations are critical when formulating this compound in aerosolized delivery systems?

- Methodological Answer : Particle size optimization (e.g., >60 μm for non-respirable aerosols) minimizes pulmonary surfactant risks. In vitro penetration assays (e.g., Franz diffusion cells) assess skin absorption. Genotoxicity screening (Ames test) and irritation studies (OECD guidelines) are mandatory for regulatory compliance. Safety margins should be calculated using NOAEL (No Observed Adverse Effect Level) data .

Q. How can this compound be extracted and identified from natural sources like avocado?

- Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) or supercritical CO₂ extraction isolates this compound from lipid-rich matrices. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in complex biological samples. Metabolomics databases (e.g., HMDB, ChEBI) aid in cross-referencing natural occurrences .

Q. Tables for Key Data

属性

IUPAC Name |

1,3-dihydroxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCIUXWQCCFLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018997 | |

| Record name | Glyceryl 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-78-7 | |

| Record name | Glyceryl 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。